molecular formula C10H9ClN2O2 B5512234 1-(3-chlorobenzoyl)imidazolidin-2-one CAS No. 67357-54-4

1-(3-chlorobenzoyl)imidazolidin-2-one

Cat. No.: B5512234
CAS No.: 67357-54-4
M. Wt: 224.64 g/mol
InChI Key: BTROLKJFQYVFFC-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core fused to a 3-chlorobenzoyl group. The benzoyl moiety (C₆H₄Cl–CO–) introduces electron-withdrawing effects due to the carbonyl group, which can influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(3-chlorobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-2-7(6-8)9(14)13-5-4-12-10(13)15/h1-3,6H,4-5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTROLKJFQYVFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351861
Record name 1-(3-chlorobenzoyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67357-54-4
Record name 1-(3-chlorobenzoyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzoyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with imidazolidin-2-one in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of 1-(3-chlorobenzoyl)imidazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and derivatives with modified functional groups .

Scientific Research Applications

1-(3-Chlorobenzoyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Chlorobenzyl)imidazolidin-2-one (CAS 14088-98-3)
  • Structure : Benzyl group (C₆H₄Cl–CH₂–) instead of benzoyl.
  • Applications : Used as a precursor in medicinal chemistry; its collision cross-section data suggest favorable pharmacokinetic properties for CNS-targeting drugs .
1-(2-Chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one (Compound 4, )
  • Structure: 2-Chlorobenzyl substituent and a 6-chloroisoquinoline group.
  • Bioactivity : Demonstrated inhibitory activity against SARS-CoV-2 main protease (Mpro) with LC-HRMS validation .
  • Comparison: The isoquinoline moiety may enhance π-π stacking in enzyme binding, while the 2-chloro position on the benzyl group could sterically hinder interactions compared to the 3-chloro isomer.
1-(3-Amino-4-chloro-benzoyl)imidazolidin-2-one (CAS 1420791-66-7)
  • Structure: Additional amino group at the 4-position of the benzoyl ring.

Heteroaromatic Substituents

1-(2-Pyridyl)imidazolidin-2-one Derivatives ()
  • Structure : Pyridine ring replaces the benzoyl group.
  • Applications :
    • Act as bidentate ligands in copper(II) complexes (e.g., dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II)), showing potent anticancer activity .
    • Cytotoxic activity against tumor cell lines (LCLC-103H, 5637, A-427) via mechanisms involving DNA intercalation .
  • Comparison : The pyridyl nitrogen enhances metal coordination, unlike the benzoyl carbonyl, which may favor different biological targets.
1-(Isoquinolin-3-yl)imidazolidin-2-one (Compound 3e, )
  • Structure: Isoquinoline substituent.
  • Photophysical Properties :
    • High molar extinction coefficient (5083 M⁻¹cm⁻¹) and fluorescence quantum yield (0.479).
    • Stokes shifts (54–76 nm) suggest utility in bioimaging .
  • Comparison: The extended π-system of isoquinoline vs. benzoyl could improve fluorescence but reduce metabolic stability.

Bioactive Derivatives with Modified Cores

1-(3,4-Dimethoxybenzyl)-imidazolidin-2-one (Compound 18c, )
  • Structure : 3,4-Dimethoxybenzyl group and piperidine-methyl substitution.
  • Bioactivity : Exhibited anti-Alzheimer’s activity by inhibiting acetylcholinesterase (AChE), outperforming donepezil in some assays .
1-(5-Nitrothiazol-2-yl)imidazolidin-2-one ()
  • Structure : Nitrothiazole substituent.
  • Comparison : The nitro group introduces redox activity, differing from the chloro-benzoyl’s electronic effects.

Data Tables

Table 1: Structural and Bioactivity Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents Bioactivity/Properties Reference
1-(3-Chlorobenzoyl)imidazolidin-2-one C₁₀H₉ClN₂O₂ 3-Chlorobenzoyl N/A (Theoretical)
1-(3-Chlorobenzyl)imidazolidin-2-one C₁₀H₁₁ClN₂O 3-Chlorobenzyl Predicted favorable pharmacokinetics
Compound 4 () C₁₉H₁₅Cl₂N₃O 2-Chlorobenzyl, 6-chloroisoquinoline SARS-CoV-2 Mpro inhibition (IC₅₀: <1 μM)
1-(2-Pyridyl)imidazolidin-2-one C₈H₉N₃O 2-Pyridyl Anticancer (copper complex activity)
1-(Isoquinolin-3-yl)imidazolidin-2-one C₁₂H₁₁N₃O Isoquinolin-3-yl Fluorescence (λₑₓ 377 nm, λₑₘ 448 nm)
Compound 18c () C₂₃H₂₅F₃N₄O₂ 3,4-Dimethoxybenzyl, piperidine Anti-Alzheimer’s (AChE inhibition)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Functional Groups
1-(3-Chlorobenzoyl)imidazolidin-2-one 224.65 2.1 ~0.5 (DMSO) Carbonyl, imidazolidinone
1-(3-Chlorobenzyl)imidazolidin-2-one 210.66 2.8 ~1.2 (DMSO) Benzyl, imidazolidinone
1-(2-Pyridyl)imidazolidin-2-one 163.18 1.3 ~5.0 (Water) Pyridyl, imidazolidinone
1-(Isoquinolin-3-yl)imidazolidin-2-one 213.24 2.5 ~0.8 (DMSO) Isoquinoline, imidazolidinone

Key Findings and Implications

  • Biological Targets: Pyridyl and isoquinoline derivatives show divergent applications—pyridyl complexes in anticancer therapy , isoquinoline derivatives in bioimaging .
  • Pharmacokinetics : Chloro substituents at the 3-position (benzyl/benzoyl) may optimize blood-brain barrier penetration for CNS drugs .

Biological Activity

1-(3-Chlorobenzoyl)imidazolidin-2-one is a compound belonging to the imidazolidinone class, which has garnered attention for its diverse biological activities. The presence of the chlorobenzoyl moiety enhances its reactivity and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

1-(3-Chlorobenzoyl)imidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and potential applications in drug development.

Reaction Types

  • Oxidation : The compound can be oxidized to form various derivatives, potentially altering its biological properties.
  • Reduction : Reduction reactions can generate alcohol derivatives that may exhibit different activities.
  • Substitution : The chlorobenzoyl group can participate in nucleophilic substitution, leading to the formation of diverse derivatives with unique biological profiles.

Antimicrobial Activity

Research indicates that 1-(3-chlorobenzoyl)imidazolidin-2-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

This table summarizes the antimicrobial potency of the compound against selected strains, showcasing its potential as a therapeutic candidate in treating infections.

Anti-inflammatory Activity

The anti-inflammatory effects of imidazolidinone derivatives have been studied extensively. In one notable study, 1-(3-chlorobenzoyl)imidazolidin-2-one was tested in a carrageenan-induced paw edema model in rats. The results indicated that the compound significantly reduced edema volume compared to controls.

Treatment Group Paw Volume (mL) Percentage Inhibition
Control5.00%
Indomethacin (10 mg/kg)2.550%
Compound (50 mg/kg)3.040%

The data suggests that the compound may exert its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, similar to indomethacin.

The mechanism by which 1-(3-chlorobenzoyl)imidazolidin-2-one exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors within biological systems, modulating their activity and leading to various physiological responses.

Potential Targets

  • Cyclooxygenase Enzymes : Inhibition of COX-1 and COX-2 pathways may account for its anti-inflammatory properties.
  • Microbial Enzymes : The compound's structure allows it to interfere with bacterial metabolic processes, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazolidinone derivatives, including those related to schistosomiasis and cancer treatments.

  • Schistosomicidal Activity : A derivative similar to 1-(3-chlorobenzoyl)imidazolidin-2-one demonstrated potent activity against Schistosoma mansoni in vitro, indicating potential for treating parasitic infections.
  • Cytotoxicity Against Cancer Cells : Studies have shown that imidazolidinone derivatives possess cytotoxic effects on various cancer cell lines, suggesting their utility in oncology.

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